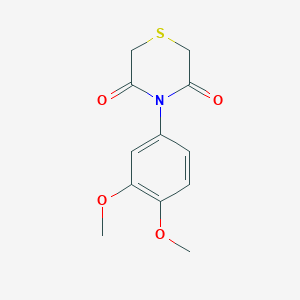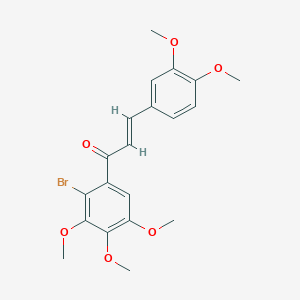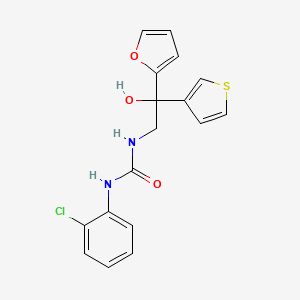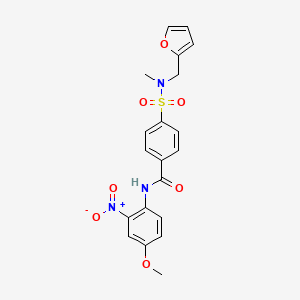
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as LY-294,002, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in various cellular processes, including cell growth, survival, and metabolism.
Mechanism of Action
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide inhibits PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in various cellular processes, including cell growth, survival, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis, which is programmed cell death. In diabetic mice, it improves glucose tolerance and insulin sensitivity. In cardiovascular disease models, it reduces inflammation and improves endothelial function.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PI3K, which allows for specific inhibition of this enzyme without affecting other cellular processes. It is also cell-permeable, which allows for easy delivery to cells in culture or in vivo. However, one limitation is that it can have off-target effects on other enzymes, which may complicate interpretation of results.
Future Directions
There are several future directions for research on N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide. One direction is to study its effects on other cellular processes beyond PI3K signaling, such as autophagy and DNA damage response. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases. Finally, further optimization of its chemical structure may lead to the development of more potent and selective PI3K inhibitors with improved pharmacokinetic properties.
Synthesis Methods
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl glyoxalate to form 2-nitrophenylglyoxal. This compound is then reduced to 2-amino-phenylglyoxal, which is further reacted with methyl-5-bromoisatin to form 2-(1-methyl-1H-indol-5-yl)ethylamine. The final step involves the reaction of 2-(1-methyl-1H-indol-5-yl)ethylamine with 2-(trifluoromethyl)benzoyl chloride to form this compound.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been extensively studied in scientific research for its inhibitory effects on PI3K. This enzyme is involved in various cellular processes, including cell growth, survival, and metabolism. Dysregulation of PI3K signaling has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, this compound has been used as a tool compound to study the role of PI3K signaling in disease pathogenesis.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-24-9-8-12-10-13(6-7-16(12)24)17(25)11-23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-10,17,25H,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMDMTZDOIAPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424400.png)

![2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B2424404.png)
![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2424405.png)
methanone](/img/structure/B2424407.png)


![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2424413.png)
![1-(2,3-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2424414.png)
![(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid](/img/structure/B2424416.png)



![ethyl 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2424422.png)
